molecular formula C16H12O5 B191511 2'-Hydroxyformononetin CAS No. 1890-99-9

2'-Hydroxyformononetin

Cat. No.: B191511
CAS No.: 1890-99-9
M. Wt: 284.26 g/mol
InChI Key: XKHHKXCBFHUOHM-UHFFFAOYSA-N
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Description

2’-Hydroxyformononetin is a member of the class of 4’-methoxyisoflavones, which are compounds derived from isoflavones. It is structurally characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position. This compound is known for its anti-inflammatory properties and is found in various plants, particularly in legumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxyformononetin can be synthesized through the hydroxylation of formononetin. This process involves the use of cytochrome P450 enzymes, specifically isoflavone 2’-hydroxylase, which catalyzes the hydroxylation at the 2’ position of formononetin . The reaction typically occurs in the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods: Industrial production of 2’-Hydroxyformononetin involves the extraction from plant sources or the use of biotechnological methods to enhance the yield. The use of genetically modified microorganisms that express the necessary enzymes for hydroxylation is a common approach .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxyformononetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2’-Hydroxyformononetin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxyformononetin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Formononetin
  • Daidzein
  • Genistein
  • Biochanin A
  • Puerarin

Properties

IUPAC Name

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHHKXCBFHUOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415062
Record name Xenognosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xenognosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1890-99-9
Record name 2′-Hydroxyformononetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1890-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xenognosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xenognosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 217 °C
Record name Xenognosin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Compound 3-(2,4-dimethoxy-phenyl)-7-hydroxy-chromen-4-one (2 gm, 6.7 mmol) was dissolved in CH3CN (25 ml) and AlCl3 (2.6 gm, 20 mmol) was added to the solution at 0° C. The reaction was then refluxed for 10 hours. The mixture was cooled and then poured ice-cooled water. The precipitated solid were filtered, washed with water and purified by silica gel column chromatography using chloroform-methanol as the eluent to give 7-hydroxy-3-(2-hydroxy-4-methoxy-phenyl)-chromen-4-one (0.95 gm, 50%) as white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Hydroxyformononetin
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